molecular formula C26H27ClN2O3S B12489505 N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12489505
M. Wt: 483.0 g/mol
InChI Key: JIAAUDMWTFQCRC-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a molecular formula of C26H27ClN2O3S . This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties.

Properties

Molecular Formula

C26H27ClN2O3S

Molecular Weight

483.0 g/mol

IUPAC Name

N-benzyl-2-[[2-(2-chloro-5-methylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H27ClN2O3S/c1-16-9-11-20(27)21(12-16)32-15-23(30)29-26-24(19-10-8-17(2)13-22(19)33-26)25(31)28-14-18-6-4-3-5-7-18/h3-7,9,11-12,17H,8,10,13-15H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

JIAAUDMWTFQCRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)NC(=O)COC4=C(C=CC(=C4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism by which N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

Uniqueness

What sets N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous .

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